EAAT3 Inhibitory Potency: 24-Fold Improvement over L-Aspartic Acid
3-Ethyl-L-aspartic acid inhibits human EAAT3-mediated [³H]-D-aspartate uptake with an IC₅₀ of 800 nM, representing a 24-fold increase in potency compared to the endogenous substrate L-aspartic acid, which exhibits an IC₅₀ of approximately 19.5 μM (19,500 nM) in the same assay system [1][2].
| Evidence Dimension | EAAT3 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 800 nM |
| Comparator Or Baseline | L-Aspartic acid: 19,500 nM (19.5 μM) |
| Quantified Difference | 24.4-fold lower IC₅₀ (higher potency) |
| Conditions | Human EAAT3 expressed in HEK293 or mouse C17.2 cells; [³H]-D-aspartate uptake assay; 4-5 min incubation |
Why This Matters
This 24-fold potency gain is critical for researchers developing EAAT3-selective pharmacological tools or studying EAAT3-mediated glutamate transport, as it enables effective transporter inhibition at substantially lower compound concentrations, reducing potential off-target effects and compound consumption.
- [1] BindingDB. BDBM50197049 (CHEMBL458273): 3-Ethyl-L-aspartic acid IC50 = 800 nM for human EAAT3. Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50197049 View Source
- [2] BindingDB. BDBM18125: L-Aspartic acid IC50 = 19.5 μM for human EAAT3. Available at: https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=18125 View Source
